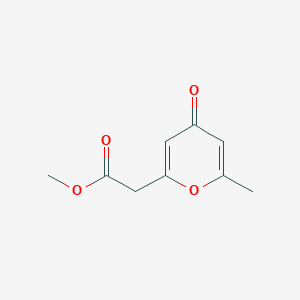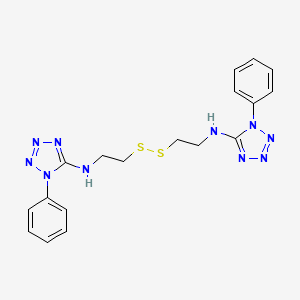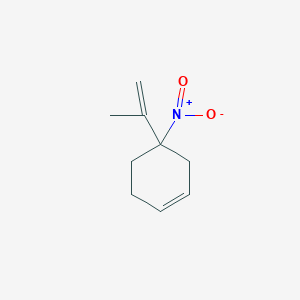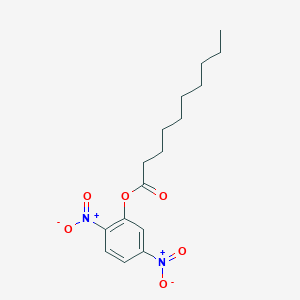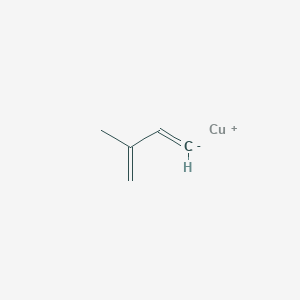
copper(1+);2-methylbuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-methylbuta-1,3-diene can be synthesized through various methods. One common method involves the dehydrogenation of isopentane. This process typically requires high temperatures and a catalyst, such as chromium oxide on alumina . Another method involves the pyrolysis of natural rubber, which yields isoprene as a byproduct .
Industrial Production Methods
Industrially, 2-methylbuta-1,3-diene is produced on a large scale through the thermal cracking of naphtha or oil . This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including isoprene .
Analyse Chemischer Reaktionen
Types of Reactions
2-methylbuta-1,3-diene undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyisoprene, the main component of natural rubber.
Electrophilic Addition: It reacts with halogens and hydrogen halides to form addition products.
Ozonolysis: This reaction cleaves the double bonds, forming carbonyl compounds.
Common Reagents and Conditions
Polymerization: Catalysts such as titanium tetrachloride and aluminum alkyls are used.
Electrophilic Addition: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen bromide) are common reagents.
Ozonolysis: Ozone is used, followed by a reductive workup with zinc dust.
Major Products
Polymerization: Polyisoprene.
Electrophilic Addition: 1,2-addition and 1,4-addition products.
Ozonolysis: Methanal and 2-oxopropanal.
Wissenschaftliche Forschungsanwendungen
2-methylbuta-1,3-diene has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methylbuta-1,3-diene in chemical reactions often involves the formation of resonance-stabilized carbocations. For example, in electrophilic addition reactions, the initial protonation of the double bond leads to the formation of a carbocation intermediate, which can then react with nucleophiles to form the final product . The stability of these intermediates is crucial in determining the reaction pathway and the final products .
Vergleich Mit ähnlichen Verbindungen
2-methylbuta-1,3-diene is similar to other conjugated dienes, such as buta-1,3-diene and 2,3-dimethylbuta-1,3-diene . its unique structure, with a methyl group attached to the second carbon, gives it distinct properties and reactivity . This structural difference affects its polymerization behavior and the types of products formed in chemical reactions .
List of Similar Compounds
- Buta-1,3-diene
- 2,3-dimethylbuta-1,3-diene
- 1,3-pentadiene
Eigenschaften
CAS-Nummer |
61345-94-6 |
|---|---|
Molekularformel |
C5H7Cu |
Molekulargewicht |
130.65 g/mol |
IUPAC-Name |
copper(1+);2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H7.Cu/c1-4-5(2)3;/h1,4H,2H2,3H3;/q-1;+1 |
InChI-Schlüssel |
NNVGHODZKBIKLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=[CH-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
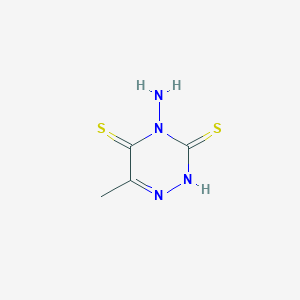
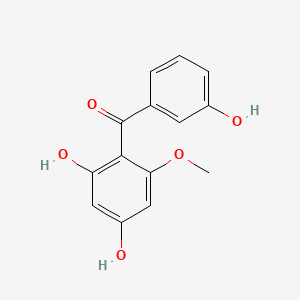
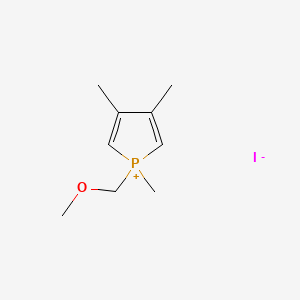
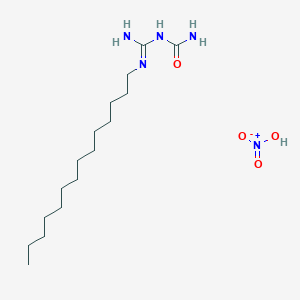
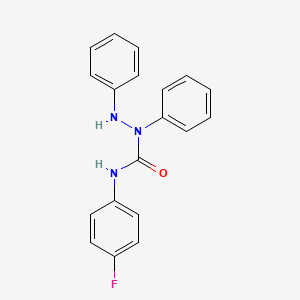
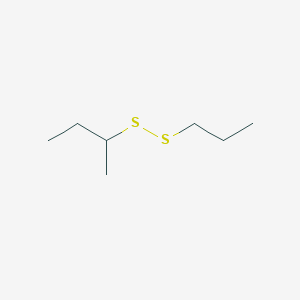
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
